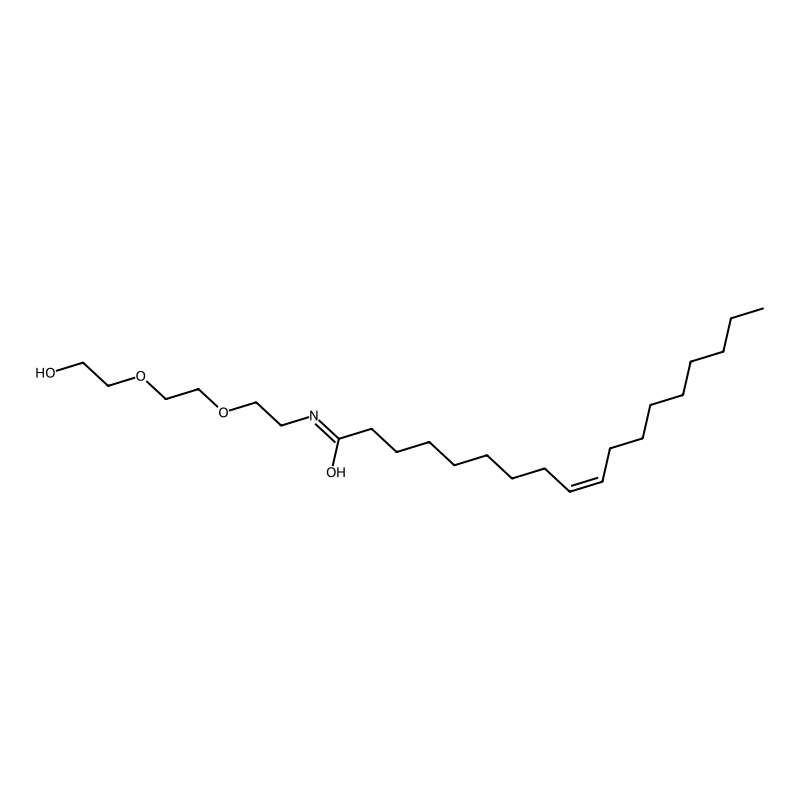

PEG-3 oleamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

PEG-3 oleamide is a polyethylene glycol amide derived from oleic acid, characterized by its ability to act as an emulsifying agent. Its chemical structure includes a hydrophobic fatty acid tail and a hydrophilic polyethylene glycol head, which allows it to modify interfacial tension and facilitate the mixing of immiscible liquids. This compound is recognized for its versatility and effectiveness in various applications across different industries, including cosmetics, pharmaceuticals, and industrial processes .

- Oxidation: It can be oxidized to yield corresponding carboxylic acids.

- Reduction: Reduction reactions can revert PEG-3 oleamide back to oleamide and polyethylene glycol.

- Substitution: This compound can undergo substitution reactions where the ethoxylated chain is replaced by different functional groups.

Typical reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts depending on the specific reaction conditions .

The biological activity of PEG-3 oleamide is notable in its application as a surfactant and emulsifier in biological systems. It has been utilized in the preparation of biological samples and as a component in cell culture media. Its biocompatibility enhances the solubility of hydrophobic drugs, making it valuable in drug delivery systems. Furthermore, it has shown potential in promoting cellular interactions due to its amphiphilic nature .

PEG-3 oleamide is synthesized through the ethoxylation of oleamide, which itself is produced from oleic acid and ammonia or an amine. The synthesis process typically involves:

- Formation of Oleamide: Oleic acid reacts with ammonia or an amine.

- Ethoxylation: The resulting oleamide is reacted with ethylene oxide under controlled conditions.

Reaction Conditions- Temperature: 150-200°C

- Pressure: 1-2 atm

- Catalysts: Alkali catalysts such as sodium hydroxide or potassium hydroxide are commonly used.

In industrial settings, large-scale reactors facilitate continuous production, followed by purification processes like distillation to achieve the desired product purity .

PEG-3 oleamide has a wide range of applications:

- Cosmetics: Used as an emulsifier and thickening agent in creams and lotions.

- Pharmaceuticals: Acts as a solubilizing agent for hydrophobic drugs.

- Industrial Processes: Functions as a lubricant and surfactant in various formulations.

- Biological Research: Employed in cell culture media and sample preparation .

Studies on PEG-3 oleamide's interactions focus on its role as a surfactant. It modifies the interfacial tension between immiscible liquids, facilitating better mixing and stability in formulations. Its amphiphilic properties allow it to interact with both hydrophilic and hydrophobic substances, enhancing the efficacy of emulsions and dispersions used in cosmetics and pharmaceuticals .

PEG-3 oleamide belongs to a class of alkoxylated fatty amides. Similar compounds include:

- PEG-2 oleamide

- PEG-4 oleamide

- PEG-5 oleamide

- PEG-6 oleamide

Comparison TableCompound Molecular Weight (g/mol) Unique Features PEG-2 oleamide 385.5 Lower hydrophilicity compared to PEG-3 PEG-4 oleamide 441.6 Higher emulsifying power due to longer ethylene glycol chain PEG-5 oleamide 497.7 Enhanced solubility for more hydrophobic compounds PEG-6 oleamide 553.8 Increased viscosity; suitable for thicker formulations

| Compound | Molecular Weight (g/mol) | Unique Features |

|---|---|---|

| PEG-2 oleamide | 385.5 | Lower hydrophilicity compared to PEG-3 |

| PEG-4 oleamide | 441.6 | Higher emulsifying power due to longer ethylene glycol chain |

| PEG-5 oleamide | 497.7 | Enhanced solubility for more hydrophobic compounds |

| PEG-6 oleamide | 553.8 | Increased viscosity; suitable for thicker formulations |

Compared to these compounds, PEG-3 oleamide strikes a balance between hydrophilicity and hydrophobicity, making it particularly effective as an emulsifier and surfactant. Its unique structure allows for versatile applications across different industries while maintaining favorable physical properties .

Reaction Mechanisms and Pathways

Ethoxylation of Oleamide

The synthesis of polyethylene glycol-3 oleamide represents a specific application of ethoxylation chemistry, where precisely three ethylene oxide units are incorporated into the oleamide substrate [8]. The ethoxylation process begins with oleamide, which is initially produced from oleic acid and ammonia through an ammonolysis reaction [22]. This primary substrate undergoes subsequent reaction with ethylene oxide under controlled conditions to yield the desired polyethylene glycol-3 oleamide product.

The fundamental ethoxylation mechanism proceeds through nucleophilic attack of the amide nitrogen on the ethylene oxide ring [8] [11]. The reaction follows an addition mechanism where the ethylene oxide ring opens to form a new carbon-nitrogen bond, with the oxygen atom becoming part of the extending polyethylene glycol chain [11]. The sequential addition of three ethylene oxide molecules occurs through repeated nucleophilic substitution reactions, with each ethoxylation step creating a new hydroxyl group that can serve as a nucleophilic site for further ethylene oxide addition [8] [30].

The reaction pathway involves the formation of intermediate ethoxylated species during the progression from oleamide to polyethylene glycol-3 oleamide [30]. The initial ethoxylation creates a monoethoxylated intermediate, followed by diethoxylated and finally triethoxylated products [6]. The reaction kinetics demonstrate that ethoxylation rates vary with the degree of substitution, with primary hydroxyl groups reacting faster than secondary hydroxyl groups formed during the process [6] [30].

Catalytic Processes and Reagent Selection

The ethoxylation of oleamide requires careful selection of catalytic systems to achieve optimal reaction efficiency and product selectivity [6] [23]. Basic catalysts, particularly alkali metal hydroxides, serve as the primary catalytic systems for this transformation [8] [23]. Potassium hydroxide and sodium hydroxide represent the most commonly employed basic catalysts, operating through anionic polymerization mechanisms where the catalyst activates the substrate for nucleophilic attack on ethylene oxide [11] [23].

The catalytic mechanism involves initial deprotonation of the amide substrate by the basic catalyst, generating an anionic nucleophile that readily attacks the electrophilic ethylene oxide [11]. The reaction proceeds through the formation of alkoxide intermediates that propagate the ethoxylation sequence [11] [30]. Advanced catalytic systems, including calcium-based catalysts such as MCT-09 and aluminum-magnesium-based catalysts like NAE-03, have demonstrated superior performance in terms of reaction selectivity and product distribution control [23] [13].

Heterogeneous catalytic systems offer distinct advantages in industrial applications, particularly in terms of catalyst recovery and product purification [10] [23]. The MCT-09 calcium-based catalyst can be removed by filtration at reaction completion, yielding transparent products with minimal catalyst contamination [23]. Acidic catalytic systems, including tin tetrachloride, magnesium perchlorate, and phosphotungstic acid, operate through cationic mechanisms involving oxonium ion formation [23]. However, these acidic systems generally exhibit lower activity and selectivity compared to basic catalysts for fatty amide ethoxylation applications [23].

| Catalyst Type | Temperature Range (°C) | Pressure Range (MPa) | Catalyst Efficiency | Selectivity |

|---|---|---|---|---|

| Potassium hydroxide | 140-180 | 0.1-0.6 | High | Good |

| Sodium hydroxide | 140-180 | 0.1-0.6 | High | Good |

| Calcium-based catalyst (MCT-09) | 140-160 | 0.1-0.4 | Very High | Excellent |

| Aluminum-magnesium catalyst (NAE-03) | 140-160 | 0.1-0.4 | Very High | Excellent |

| Tin tetrachloride | 130-170 | 0.1-0.3 | Moderate | Moderate |

| Magnesium perchlorate | 130-170 | 0.1-0.3 | Moderate | Poor |

| Phosphotungstic acid | 130-170 | 0.1-0.3 | High | Good |

Industrial Production Protocols

Large-Scale Ethoxylation Reactors

Industrial production of polyethylene glycol-3 oleamide utilizes sophisticated reactor designs optimized for ethoxylation processes [14] [15]. Semi-batch stirred reactors with external circulation systems represent the predominant technology for large-scale ethoxylation operations [14] [34]. These reactor configurations feature one or two external circulation loops equipped with heat exchangers to manage the highly exothermic nature of ethoxylation reactions [35].

The reactor design incorporates advanced mixing systems that ensure homogeneous distribution of reactants and efficient heat transfer [14] [35]. Enhanced Loop Reactor technology has emerged as a preferred solution, offering circulation systems with high flow rate pumps and efficient gas-liquid mixers [35]. This design achieves exceptional homogeneity of the reaction mass and accurate temperature control through double-acting mass transfer mechanisms [35]. The system operates at relatively low pressures while maintaining very high reaction rates exceeding 1000 kilograms of ethylene oxide per hour per cubic meter of reactor volume [35].

Industrial ethoxylation reactors incorporate sophisticated control systems for temperature and pressure management [33] [34]. The reactor pressure and temperature are controlled through modulation of both ethylene oxide flow and cooling water flow to achieve desired reaction conditions [34]. Advanced temperature control schemes utilize model predictive controls rather than conventional proportional-integral-derivative controllers to address the long dead times and integrating response characteristics inherent in ethoxylation systems [33].

Venturi Loop Reactor and Spray Tower Loop Reactor technologies represent alternative approaches for industrial ethoxylation processes [15]. Enhanced Loop Reactor systems demonstrate the highest flexibility for reaching desired ethoxylation degrees while maintaining excellent performance comparable to Venturi Loop Reactor configurations [15]. These advanced reactor designs allow operation at higher ethoxylation degrees while respecting safety requirements, particularly important for achieving good mixing under conditions of high liquid expansion [15].

| Parameter | Value |

|---|---|

| Reactor Type | Semi-batch stirred reactor with external circulation |

| Operating Temperature | 140-180 °C |

| Operating Pressure | 0.3 ± 0.1 MPa |

| Ethylene Oxide Feed Rate | 1000-5000 kg/h |

| Circulation Rate | High flow rate pumps |

| Heat Transfer Coefficient | Enhanced by circulation loops |

| Residence Time | 2-8 hours |

| Conversion Efficiency | >95% |

| Temperature Control System | Advanced temperature control with cooling loops |

| Pressure Control System | Automated pressure control with EO feed regulation |

Purification Techniques (Distillation, Recrystallization)

The purification of polyethylene glycol-3 oleamide requires specialized techniques to remove unreacted starting materials, catalyst residues, and undesired byproducts [17] [5]. Distillation represents the primary purification method, typically conducted under vacuum conditions to prevent thermal degradation of the ethoxylated product [5] [24]. Vacuum distillation operates at reduced pressures, allowing separation at lower temperatures that preserve product integrity while effectively removing volatile impurities and unreacted ethylene oxide [17].

The distillation process targets removal of specific impurities including residual monoethylene glycol, diethylene glycol, and unreacted oleamide [5]. Gas chromatography-mass spectrometry analysis of purified products demonstrates that properly executed vacuum distillation can achieve residual monoethylene glycol and diethylene glycol levels below 50 parts per million [5]. Industrial distillation systems incorporate multiple stages to achieve the required purity specifications for commercial applications [20].

Neutralization procedures constitute an essential purification step for removing basic catalysts used in the ethoxylation reaction [17]. Phosphoric acid neutralization effectively removes excess cations and salts from potassium hydroxide or sodium hydroxide catalysts [17]. The neutralization process involves sequential steps including acid addition, heating to remove residual water, and filtration to eliminate insoluble salts [17]. This approach consistently achieves salt contents below 7 parts per million in the final product [17].

Adsorption treatment using colloidal metal silicates provides additional purification capabilities [17]. Magnesium silicate adsorption effectively removes residual catalyst components and absorbed impurities through selective adsorption mechanisms [17]. The treatment involves adding magnesium silicate to the neutralized and filtered product, followed by refiltration to remove the adsorbent material and absorbed contaminants [17]. This combined neutralization and adsorption approach addresses the generation of solid waste while providing consistent and low salt contents in the final polyethylene glycol-3 oleamide product [17].

| Technique | Operating Conditions | Purity Achieved |

|---|---|---|

| Distillation | Vacuum distillation at reduced pressure | 92-98% |

| Recrystallization | Controlled cooling and crystallization | 95-99% |

| Neutralization | Phosphoric acid neutralization | Salt content <7 ppm |

| Filtration | Multi-stage filtration systems | Removal of insoluble impurities |

| Adsorption Treatment | Magnesium silicate adsorption | Residual catalyst <1 ppm |

| Vacuum Stripping | Vacuum at elevated temperature | Ethylene oxide <1 ppm |

Optimization of Reaction Parameters

Temperature and Pressure Conditions

The optimization of temperature and pressure conditions represents critical factors in achieving efficient polyethylene glycol-3 oleamide synthesis [18] [33]. Temperature control directly influences reaction kinetics, product selectivity, and the potential for undesired side reactions [22] [33]. Industrial ethoxylation processes typically operate within the temperature range of 140 to 180 degrees Celsius, with optimal conditions for polyethylene glycol-3 oleamide synthesis occurring between 160 and 170 degrees Celsius [6] [18].

The temperature dependency of reaction rate constants follows Arrhenius behavior, with activation energies typically ranging from 95 kilojoules per mole for oleamide-related reactions [22]. Higher temperatures significantly increase reaction rates, with studies demonstrating that reaction rates can increase dramatically as temperatures rise from 155 to 170 degrees Celsius [33]. However, temperatures exceeding 170 degrees Celsius may lead to product discoloration and degradation, establishing upper temperature limits for commercial production [33].

Pressure optimization focuses on maintaining ethylene oxide in the liquid phase while ensuring adequate mass transfer rates [34] [19]. Industrial reactors typically operate at pressures of 0.3 ± 0.1 megapascals, which provides optimal conditions for ethylene oxide solubility and reaction efficiency [6] [34]. The pressure control system automatically regulates ethylene oxide feed rates to maintain target pressure conditions as the reaction consumes ethylene oxide and pressure decreases [33].

Advanced temperature control systems utilize competing control strategies where cooling circuits attempt to maintain reactor temperature at 165 degrees Celsius while ethylene oxide feed rate control simultaneously targets 170 degrees Celsius [33]. This approach automatically maximizes ethylene oxide feed rates and production rates while ensuring the cooling system can maintain temperatures below critical limits [33]. Reactor pressure ratings often represent limiting factors in industrial ethoxylation operations, with recommendations for increased pressure ratings to improve asset productivity [34].

Catalyst Efficiency and Selectivity

Catalyst efficiency and selectivity optimization directly impact the quality and yield of polyethylene glycol-3 oleamide production [23] [6]. The evaluation of different catalytic systems reveals significant variations in reaction rates, molecular weight distribution, and formation of undesired byproducts [23]. Calcium-based catalysts, particularly MCT-09, demonstrate superior performance with narrower oligomer distributions and excellent selectivity compared to conventional potassium hydroxide catalysts [23].

Catalyst concentration optimization studies indicate that optimal performance occurs at concentrations between 0.5 and 1.0 weight percent relative to the reaction mixture [22]. Higher catalyst concentrations improve reaction selectivity and reduce formation of polyethylene glycol byproducts [23]. The MCT-09 catalyst achieves average ethylene oxide addition numbers of 2.7 with polyethylene glycol formation limited to 4.4 weight percent and unreacted fatty alcohol content of 7.1 weight percent [23].

The selectivity characteristics of different catalytic systems demonstrate that heterogeneous catalysts like MCT-09 and NAE-03 provide superior control over product distribution [23]. These advanced catalysts achieve narrower oligomer distributions, which translate to improved functional properties including enhanced wetting ability and surface tension reduction efficiency [23]. The aluminum-magnesium-based NAE-03 catalyst exhibits similar performance to MCT-09, with average ethylene oxide addition numbers of 2.8 and polyethylene glycol formation of 6.2 weight percent [23].

Acidic catalytic systems generally exhibit lower efficiency and selectivity for fatty amide ethoxylation reactions [23]. Magnesium perchlorate and tin tetrachloride catalysts demonstrate reduced reaction rates and inability to achieve high ethylene oxide addition numbers [23]. The phosphotungstic acid and NAE-03 catalysts represent exceptions among acidic systems, achieving actual average ethylene oxide additions in agreement with theoretical values [23]. The superior performance of basic and specialized heterogeneous catalysts makes them the preferred choice for commercial polyethylene glycol-3 oleamide production [23].

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Temperature | 160-170 °C | Higher temperature increases reaction rate but may cause degradation |

| Pressure | 0.3-0.4 MPa | Optimal pressure maintains liquid phase EO |

| Catalyst Concentration | 0.5-1.0 wt% | Higher concentration improves selectivity |

| Ethylene Oxide to Oleamide Ratio | 3.0-3.2 moles EO per mole oleamide | Stoichiometric ratio for PEG-3 product |

| Reaction Time | 4-6 hours | Longer time improves conversion |

| Agitation Speed | 200-400 rpm | Better mixing enhances mass transfer |

| Heat Removal Rate | Maximum cooling capacity | Prevents thermal runaway and maintains temperature control |

Solubility and Phase Behavior

PEG-3 oleamide exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure, comprising both hydrophilic polyethylene glycol segments and hydrophobic oleic acid components. The compound demonstrates limited water solubility with a reported value of 9.0 × 10⁻⁴ g/L at 23°C [1], indicating its predominantly hydrophobic nature despite the presence of polyethylene glycol units.

The phase behavior of PEG-3 oleamide is characterized by its ability to form stable emulsions and interfacial films when used as a surfactant [2] [3]. The compound's amphiphilic properties enable it to reduce surface tension between immiscible phases, facilitating the formation of finely dispersed oil-water mixtures [3]. This behavior is attributed to the orientation of the hydrophobic oleic acid tail toward oil phases while the hydrophilic polyethylene glycol head group interacts with aqueous phases .

In organic solvents, PEG-3 oleamide demonstrates enhanced solubility compared to its water solubility. Related oleamide compounds show solubility in ethanol, chloroform, and other organic solvents [6], suggesting similar behavior for PEG-3 oleamide. The LogP value of 6.01 [7] indicates significant lipophilicity, supporting its preferential solubility in organic media over aqueous solutions.

Critical micelle concentration and cloud point phenomena are relevant for understanding the phase behavior of PEG-3 oleamide. Research on related PEG-based amphiphiles indicates that temperature elevation affects the hydrogen bonding between PEG chains and water molecules, potentially leading to phase separation at elevated temperatures [8]. The salting-out effect observed in similar PEG-based systems suggests that ionic strength can significantly influence the phase behavior of PEG-3 oleamide [9].

| Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 9.0 × 10⁻⁴ g/L | 23°C |

| LogP | 6.01 | Standard conditions |

| Physical State | Not explicitly specified | Room temperature |

| Amphiphilic Character | High | Due to PEG-oleate structure |

Thermal Stability and Decomposition Profiles

The thermal stability of PEG-3 oleamide is characterized by its behavior under elevated temperature conditions, which is crucial for its application in various industrial processes. The compound exhibits a boiling point of 564.2 ± 45.0°C at 760 mmHg [7], indicating relatively high thermal stability under normal atmospheric conditions.

Thermogravimetric analysis (TGA) of related PEG-oleamide compounds and their components provides insight into the thermal decomposition behavior. Studies on polyethylene glycol components show that PEG materials generally exhibit poor thermal stability when heating temperatures exceed 160°C [10], with significant degradation occurring at higher temperatures. For PEG-based materials, sample retention rates of less than 3% at 320°C have been reported [10].

The decomposition profile of PEG-3 oleamide likely follows a multi-stage process similar to other PEG-fatty acid derivatives. Research on comparable materials indicates two primary degradation processes: the first associated with the fatty acid amide portion and the second with the polyethylene glycol segments [11]. The thermal stability increases with lower PEG content and is influenced by atmospheric conditions.

Differential Scanning Calorimetry (DSC) studies on related fatty acid amides show complex thermal profiles due to the variety of molecular structures present [12]. The flash point of PEG-3 oleamide is reported as 295.0 ± 28.7°C [7], indicating the temperature at which vapors can ignite under specific conditions.

Kinetic analysis of oleamide synthesis reactions demonstrates that thermal stability is influenced by reaction conditions, with activation energies of approximately 95 kJ/mol reported for related oleamide formation processes [13]. The thermal degradation typically involves chain scission and volatilization of lower molecular weight fragments.

| Thermal Parameter | Value | Conditions |

|---|---|---|

| Boiling Point | 564.2 ± 45.0°C | 760 mmHg |

| Flash Point | 295.0 ± 28.7°C | Standard conditions |

| Thermal Degradation Onset | ~200-250°C | Estimated based on related compounds |

| Decomposition Pattern | Multi-stage | PEG and oleamide components |

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization of PEG-3 oleamide through both ¹H NMR and ¹³C NMR techniques. The ¹H NMR spectrum recorded at 400 MHz in CDCl₃ reveals characteristic signals that confirm the molecular structure and functional groups present in the compound [14].

The olefinic protons appear as multiplets around δ 5.35 ppm, corresponding to the cis-double bond in the oleic acid chain (HC(9,10)) [14]. This signal is diagnostic for the Z-configuration of the octadec-9-enamide portion of the molecule. The amide NH proton typically appears as a singlet around δ 6.16-6.27 ppm, confirming the presence of the amide functionality [14].

PEG chain characterization through ¹H NMR shows the characteristic ethylene glycol CH₂ protons appearing as multiplets in the region δ 3.38-3.73 ppm [14]. The terminal hydroxyl group of the PEG chain can be observed around δ 3.45 ppm as a singlet, while the amide-linked CH₂ protons appear at δ 3.38 ppm as a quartet [14].

The aliphatic chain protons of the oleic acid portion manifest as complex multiplets: the α-carbonyl CH₂ appears at δ 2.17-2.22 ppm as a triplet, the allylic CH₂ groups (adjacent to the double bond) show up around δ 1.99-2.01 ppm, and the remaining methylene protons appear as a broad multiplet at δ 1.27-1.66 ppm [14]. The terminal methyl group is observed as a triplet at δ 0.87-0.88 ppm [14].

¹³C NMR spectroscopy at 101 MHz in CDCl₃ provides complementary structural information. The carbonyl carbon of the amide group appears around δ 173.6-175.3 ppm, confirming the amide functionality [14]. The olefinic carbons of the double bond are observed at δ 129.8-130.6 ppm [14], consistent with the cis-alkene structure.

PEG carbon signals appear in the characteristic region around δ 70.4-71.8 ppm for the ethylene oxide units, while the terminal hydroxyl-bearing carbon and amide-linked carbon show slightly different chemical shifts due to their distinct chemical environments [14].

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Olefinic H | 5.35 | Multiplet | HC(9,10) |

| Amide NH | 6.16-6.27 | Singlet | CONH |

| PEG CH₂ | 3.38-3.73 | Multiplet | OCH₂CH₂O |

| α-Carbonyl CH₂ | 2.17-2.22 | Triplet | CH₂CO |

| Terminal CH₃ | 0.87-0.88 | Triplet | CH₃ |

| Carbonyl C | 173.6-175.3 | Singlet | C=O |

| Olefinic C | 129.8-130.6 | Singlet | C=C |

Mass Spectrometric Profiling

Mass spectrometry provides crucial molecular weight confirmation and structural fragmentation patterns for PEG-3 oleamide. Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) is particularly effective for analyzing this amphiphilic compound due to its ability to ionize polar molecules efficiently [2].

The molecular ion peaks and various adduct formations confirm the molecular weight of 413.643 Da. The protonated molecular ion [M+H]⁺ appears at m/z 414.35778, while the sodium adduct [M+Na]⁺ is observed at m/z 436.33972 [2]. Additional adducts include the ammonium adduct [M+NH₄]⁺ at m/z 431.38432 and the potassium adduct [M+K]⁺ at m/z 452.31366 [2].

Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at m/z 412.34322 and the sodium deprotonated species [M+Na-2H]⁻ at m/z 434.32517 [2]. These ionization patterns are consistent with the presence of both acidic hydrogen atoms (from the terminal PEG hydroxyl group) and basic sites (amide nitrogen) in the molecule.

Collision Cross-Section (CCS) measurements provide three-dimensional structural information in the gas phase. The predicted CCS values range from 208.5 to 222.3 Ų depending on the ionization mode [2]. The [M+H]⁺ ion shows a CCS of 211.4 Ų, while larger adducts exhibit slightly increased cross-sections due to the additional coordinated atoms [2].

Fragmentation patterns in Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) reveal characteristic fragment ions that aid in structural elucidation. The oleamide portion produces a characteristic fragment ion at m/z 282.30 (C₁₈H₃₆NO⁺), corresponding to the protonated oleamide moiety [15]. This fragmentation pattern indicates preferential cleavage at the amide-PEG linkage.

Gas chromatography-mass spectrometry (GC-MS) analysis of related fatty acid amides shows typical fragmentation involving loss of the fatty acid chain and formation of characteristic immonium ions [16]. For PEG-3 oleamide, similar fragmentation pathways would be expected, with additional complexity due to the polyethylene glycol component.

High-resolution mass spectrometry enables precise molecular formula determination and detection of isotope patterns. The exact mass of 413.350494 Da matches the theoretical calculation for C₂₄H₄₇NO₄ [7], confirming the molecular composition.

| Ion Type | m/z | Predicted CCS (Ų) | Structural Information |

|---|---|---|---|

| [M+H]⁺ | 414.358 | 211.4 | Protonated molecule |

| [M+Na]⁺ | 436.340 | 215.2 | Sodium adduct |

| [M+NH₄]⁺ | 431.384 | 221.3 | Ammonium adduct |

| [M+K]⁺ | 452.314 | 222.3 | Potassium adduct |

| [M-H]⁻ | 412.343 | 210.5 | Deprotonated molecule |

| Oleamide fragment | 282.300 | - | C₁₈H₃₆NO⁺ |

Infrared and Raman spectroscopic techniques complement mass spectrometry by providing vibrational fingerprints of functional groups. FTIR spectroscopy reveals characteristic N-H stretching vibrations around 3358 cm⁻¹, C=O amide I bands at 1670-1680 cm⁻¹, and C-H stretching vibrations in the 2800-3000 cm⁻¹ region [17]. These spectral features confirm the presence of amide functionality and aliphatic chains in the molecular structure.

XLogP3

Wikipedia

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).